Cyclopropyl-[3-(2,6-dichloro-3-methylphenyl)sulfonylimidazolidin-1-yl]methanone
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Description
Cyclopropyl-[3-(2,6-dichloro-3-methylphenyl)sulfonylimidazolidin-1-yl]methanone is a complex organic compound characterized by its unique cyclopropyl and sulfonylimidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[3-(2,6-dichloro-3-methylphenyl)sulfonylimidazolidin-1-yl]methanone typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Synthesis of the Sulfonylimidazolidinyl Intermediate: This step involves the reaction of 2,6-dichloro-3-methylphenyl sulfonyl chloride with imidazolidine under basic conditions to form the sulfonylimidazolidinyl intermediate.
Coupling Reaction: The final step involves coupling the cycloprop
Properties
IUPAC Name |
cyclopropyl-[3-(2,6-dichloro-3-methylphenyl)sulfonylimidazolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3S/c1-9-2-5-11(15)13(12(9)16)22(20,21)18-7-6-17(8-18)14(19)10-3-4-10/h2,5,10H,3-4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYXRXXHMUURBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)S(=O)(=O)N2CCN(C2)C(=O)C3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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